molecular formula C15H12ClFN4O2S B4367163 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

Cat. No. B4367163
M. Wt: 366.8 g/mol
InChI Key: XVMZIEWAGLTOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide have been studied in vitro and in vivo. It has been found to have inhibitory effects on the activity of certain enzymes and receptors, as mentioned above. It has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide in lab experiments include its high purity and high yield, as well as its inhibitory effects on certain enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide. One direction is the further study of its potential applications in drug development, particularly in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action and its effects on other enzymes and receptors. Additionally, further studies are needed to determine its safety and efficacy in vivo.

Scientific Research Applications

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O2S/c16-12-3-1-2-11(8-12)9-21-10-18-15(19-21)20-24(22,23)14-6-4-13(17)5-7-14/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZIEWAGLTOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
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N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
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N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
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N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Reactant of Route 5
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Reactant of Route 6
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide

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